molecular formula C12H9NO2 B081833 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one CAS No. 14847-35-9

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one

Cat. No.: B081833
CAS No.: 14847-35-9
M. Wt: 199.2 g/mol
InChI Key: PWEJJSREWZMHGC-UHFFFAOYSA-N
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Description

1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

14847-35-9

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

IUPAC Name

1H-benzo[f][1,4]benzoxazin-2-one

InChI

InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14)

InChI Key

PWEJJSREWZMHGC-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32

Key on ui other cas no.

14847-35-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Amino-2-naphthol and bromoacetyl chloride are reacted in the same manner as described in Example 32 to give 1H-naphtho[2,1-b][1,4]oxazin-2(3H)-one.
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Synthesis routes and methods II

Procedure details

To a mixture of 1-amino-2-naphthol (16.9 g), N,N-dimethylaniline (19.3 g) and tetrahydrofuran (200 ml) is added dropwise chloroacetyl chloride under ice cooling, and the mixture is stirred at the same temperature for one hour. To the reaction mixture is added ethyl acetate, and the ethyl acetate layer is washed, dried and distilled to remove the solvent. The resulting oil is dissolved in acetone (500 ml) and thereto is added potassium carbonate (75 g), and the mixture is refluxed for 2 hours, and acetone is distilled off. To the residue is added water, and the precipitate is separated by filtration, washed, dried and recrystallized from tetrahyrofuran to give 1H-naphtho[2,1-b][1,4]oxazin-2(3H)-one (13.1 g). M.p. 219°-220.5° C.
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16.9 g
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19.3 g
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200 mL
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